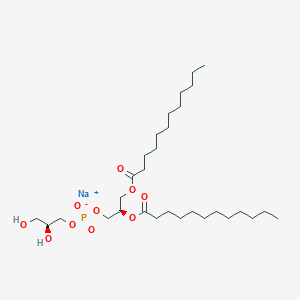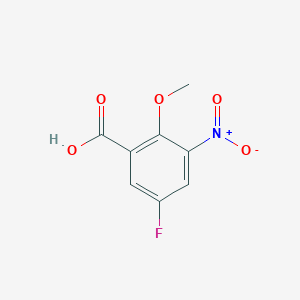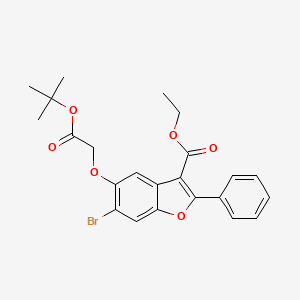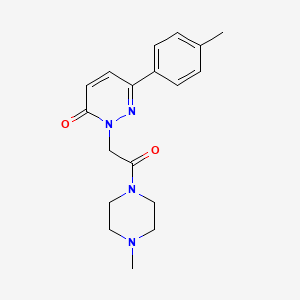![molecular formula C23H19IN6O2 B12044363 3-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12044363.png)
3-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an iodophenoxy group, a tetrazole ring, and a benzamide moiety, making it a subject of interest in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide typically involves multiple steps:
Formation of the Iodophenoxy Intermediate: This step involves the iodination of phenol to produce 4-iodophenol, which is then reacted with formaldehyde to form 4-iodophenoxymethyl alcohol.
Synthesis of the Tetrazole Intermediate: The tetrazole ring is synthesized by reacting 4-cyanophenylhydrazine with sodium azide under acidic conditions.
Coupling Reaction: The final step involves the condensation of the iodophenoxymethyl intermediate with the tetrazole intermediate in the presence of a suitable catalyst to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and benzamide moieties.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under mild conditions.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Amines or alcohols are common products.
Substitution: The major products depend on the nucleophile used, resulting in azides, thiols, or other substituted derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis and material science.
Biology
In biological research, the compound’s ability to interact with specific proteins and enzymes makes it a potential candidate for studying biochemical pathways and developing new drugs.
Medicine
Medically, this compound is explored for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in treating diseases like cancer or infections.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
作用机制
The mechanism of action of 3-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide involves its interaction with molecular targets such as enzymes or receptors. The iodophenoxy group can facilitate binding to hydrophobic pockets, while the tetrazole ring can mimic natural substrates or inhibitors, disrupting normal biological functions. This compound may inhibit enzyme activity or block receptor signaling pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
4-iodophenoxyacetic acid: Similar in having an iodophenoxy group but differs in its acetic acid moiety.
N-(4-tetrazolyl)benzamide: Shares the tetrazole and benzamide groups but lacks the iodophenoxy moiety.
4-iodophenylhydrazine: Contains the iodophenyl group but differs in its hydrazine functionality.
Uniqueness
What sets 3-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide apart is its combination of the iodophenoxy, tetrazole, and benzamide groups in a single molecule. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for various applications.
属性
分子式 |
C23H19IN6O2 |
|---|---|
分子量 |
538.3 g/mol |
IUPAC 名称 |
3-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide |
InChI |
InChI=1S/C23H19IN6O2/c1-16(18-5-9-21(10-6-18)30-15-25-28-29-30)26-27-23(31)19-4-2-3-17(13-19)14-32-22-11-7-20(24)8-12-22/h2-13,15H,14H2,1H3,(H,27,31)/b26-16+ |
InChI 键 |
OUBCUYOMGQTFAF-WGOQTCKBSA-N |
手性 SMILES |
C/C(=N\NC(=O)C1=CC=CC(=C1)COC2=CC=C(C=C2)I)/C3=CC=C(C=C3)N4C=NN=N4 |
规范 SMILES |
CC(=NNC(=O)C1=CC=CC(=C1)COC2=CC=C(C=C2)I)C3=CC=C(C=C3)N4C=NN=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 7-([1,1'-biphenyl]-4-carbonyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B12044297.png)



![N-(3-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12044338.png)


![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B12044354.png)

![N'-[(E)-(5-methyl-2-thienyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12044375.png)
![7-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-tert-butyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12044383.png)
